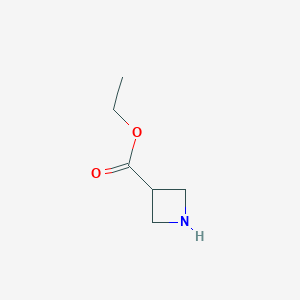

Ethyl azetidine-3-carboxylate

Übersicht

Beschreibung

Ethyl azetidine-3-carboxylate: is a heterocyclic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing rings that exhibit significant strain due to their small ring size. This strain imparts unique reactivity to azetidines, making them valuable intermediates in organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Nucleophilic Ring Opening of Aziridines: One common method involves the nucleophilic ring opening of aziridines, followed by cyclization to form the azetidine ring.

Metal-Catalyzed Synthesis: Another approach is the metal-catalyzed synthesis of azetidines, which can involve palladium-catalyzed cross-coupling reactions.

Organocatalysis: Organocatalytic methods have also been developed for the synthesis of azetidines, providing a more environmentally friendly approach.

Industrial Production Methods: Industrial production methods for ethyl azetidine-3-carboxylate typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized using various nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Heterocyclic Chemistry

Ethyl azetidine-3-carboxylate serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its strained ring system allows for unique reactivity, facilitating the construction of more complex molecular architectures. The compound's ability to participate in diverse chemical reactions, such as cycloadditions and functional group transformations, enhances its utility in organic synthesis.

Comparison with Similar Compounds

To understand its uniqueness, a comparison with related compounds highlights its distinct properties:

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Strained ring structure; versatile reactivity | Synthesis of heterocycles; drug design |

| Azetidine-3-carboxylic acid | Less reactive; used in simpler syntheses | Intermediate for various derivatives |

| 3-Azidoazetidine-3-carboxylate | Distinct chemical properties | Potentially useful in click chemistry |

Biological Research

Drug Design and Pharmacology

In biological research, this compound is studied for its potential as a scaffold in drug design. Its unique molecular structure allows for the exploration of new pharmacophores, which can lead to the development of novel therapeutic agents. Azetidine derivatives have demonstrated promise in treating various diseases, including cancer and infectious diseases .

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets. The compound's strained ring system enables unique binding interactions with enzymes and receptors, modulating biological pathways that can lead to therapeutic effects. This characteristic is particularly valuable in the design of inhibitors or modulators for specific biological targets.

Medicinal Chemistry

Therapeutic Applications

this compound derivatives have been explored for their medicinal properties. Research indicates that certain azetidine derivatives exhibit anti-cancer activity and can serve as potential immunosuppressants. For example, azetidine-3-carboxylic acid has been identified as an intermediate in the preparation of receptor agonists that could be beneficial in treating organ transplant rejection .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes, including polymerization and the synthesis of agrochemicals. The compound's versatility extends to applications in creating fine chemicals used in pharmaceuticals and agrochemicals.

Case Studies

-

Synthesis of Novel Therapeutics

A study demonstrated the synthesis of azetidine derivatives from this compound that showed promising results against specific cancer cell lines. The research focused on optimizing reaction conditions to enhance yield and bioactivity. -

Development of Immunosuppressants

Research highlighted the use of this compound as an intermediate for synthesizing immunosuppressive agents effective in preventing organ rejection post-transplantation. The study emphasized the compound's role in improving therapeutic efficacy while minimizing side effects .

Wirkmechanismus

The mechanism of action of ethyl azetidine-3-carboxylate involves its interaction with specific molecular targets. The strained ring system of azetidines allows for unique binding interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Azetidine-3-carboxylic acid: A closely related compound with similar reactivity and applications.

3-Azidoazetidine-3-carboxylate: Another derivative with distinct chemical properties and uses.

3-(4-Oxymethylphenyl)azetidine-3-carboxylic acid: A conformationally constrained analogue of β-proline.

Uniqueness: Ethyl azetidine-3-carboxylate stands out due to its ethyl ester group, which imparts different solubility and reactivity characteristics compared to its analogues. This makes it particularly useful in specific synthetic and medicinal applications .

Biologische Aktivität

Ethyl azetidine-3-carboxylate (EAC) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and applications in drug development, supported by relevant research findings and case studies.

This compound is characterized by the molecular formula and a molecular weight of approximately 115.16 g/mol. It is often synthesized through various methods involving the azetidine ring system, which is known for its role in numerous bioactive compounds.

Synthesis Methods

- Horner-Wadsworth-Emmons Reaction : This method involves the reaction of azetidin-3-one with phosphonate esters to yield EAC derivatives with high efficiency and selectivity .

- One-Pot Synthesis : Recent advancements have introduced streamlined synthetic routes employing 1-azabicyclo[1.1.0]butane as a nucleophile, facilitating rapid generation of azetidine derivatives .

Anticancer Properties

EAC has been investigated for its potential anticancer effects. Studies indicate that azetidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that certain azetidine-carboxylates exhibit selective cytotoxicity against various cancer cell lines, suggesting their utility as lead compounds in anticancer drug development .

The biological activity of EAC is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. It has been shown to affect signaling pathways related to apoptosis and cell proliferation:

- Inhibition of Cell Proliferation : EAC derivatives have been reported to downregulate proteins involved in cell cycle regulation, leading to reduced proliferation rates in cancerous cells.

- Induction of Apoptosis : Compounds derived from EAC have been observed to activate caspase pathways, thereby promoting programmed cell death in malignant cells .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of EAC on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting promising potency compared to standard chemotherapeutics .

- In Vivo Evaluations : In animal models, EAC demonstrated the ability to inhibit tumor growth significantly when administered at therapeutic doses, supporting its potential as an effective anticancer agent .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

ethyl azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-7-4-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXMEUUHZBOBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617275 | |

| Record name | Ethyl azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791775-01-4 | |

| Record name | Ethyl azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.